CC-885-CH2-Peg1-NH-CH3
Description
Evolution of Targeted Protein Degradation Modalities
The field of TPD has seen the evolution of two primary modalities: molecular glues and heterobifunctional degraders, most notably Proteolysis-Targeting Chimeras (PROTACs).
Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a target protein, effectively "gluing" them together for subsequent degradation. nih.govfrontiersin.org These molecules typically bind to the E3 ligase, altering its surface to recognize and bind a "neosubstrate" that it would not normally interact with. nih.gov
In contrast, PROTACs are larger, heterobifunctional molecules composed of two distinct ligands connected by a linker. arvinas.comacs.org One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual-binding brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the POI and marking it for degradation by the proteasome. arvinas.com While PROTACs require independent binding to both the POI and the E3 ligase, molecular glues primarily engage the E3 ligase to recruit the target. nih.gov
The recruitment of an E3 ubiquitin ligase is the critical step in TPD. E3 ligases are the substrate recognition components of the UPS, responsible for identifying which proteins should be ubiquitinated. wikipedia.organnualreviews.org The human genome encodes over 600 E3 ligases, offering a vast repertoire for potential therapeutic targeting. wikipedia.orgbmglabtech.com By directing a specific E3 ligase to a pathogenic protein, TPD technologies can achieve selective degradation, offering a highly targeted approach to disease treatment. annualreviews.orgnih.gov The process involves the E3 ligase catalyzing the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to lysine (B10760008) residues on the target protein. wikipedia.org This polyubiquitination serves as a signal for the proteasome to recognize and degrade the tagged protein. wikipedia.org
Overview of Cereblon (CRBN) E3 Ligase Modulators and Immunomodulatory Drugs (IMiDs)
Cereblon (CRBN) is a well-characterized E3 ubiquitin ligase substrate receptor that has become a cornerstone of TPD. wikipedia.orgnih.gov A class of drugs known as Immunomodulatory Drugs (IMiDs), which includes thalidomide (B1683933) and its analogs lenalidomide (B1683929) and pomalidomide (B1683931), were serendipitously discovered to function as molecular glues that modulate the activity of the CRL4-CRBN E3 ligase complex. wikipedia.orgnih.govnih.gov These drugs bind to CRBN and induce the degradation of specific neosubstrates, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govbloodjournal.ru The discovery of CRBN as the direct target of IMiDs in 2010 was a pivotal moment, providing a mechanistic understanding of their therapeutic effects and paving the way for the rational design of new CRBN-recruiting degraders. nih.govnih.govbloodjournal.ru
Positioning of CC-885 as a Pioneering Cereblon-Recruiting Molecular Glue Degrader
CC-885 is a potent, next-generation CRBN modulator that emerged from the optimization of thalidomide-based structures. acs.orgnih.gov It functions as a molecular glue that induces the degradation of a novel neosubstrate, the translation termination factor GSPT1. frontiersin.orgnih.gov This activity gives CC-885 a distinct and potent anti-tumor profile, particularly in acute myeloid leukemia (AML). medchemexpress.comoup.comnih.gov Structural studies have revealed that CC-885 binds to a hydrophobic pocket in CRBN, creating a new surface that specifically recruits GSPT1. nih.govresearchgate.net This interaction is mediated by a surface turn on GSPT1 containing a key glycine (B1666218) residue. nih.gov The discovery of CC-885 and its unique mechanism expanded the landscape of "undruggable" targets and highlighted the potential for developing highly selective molecular glue degraders. frontiersin.orgnih.gov
Table 1: Comparison of Key Cereblon Modulators
| Compound | Primary Neosubstrates | Key Therapeutic Area(s) |
|---|---|---|
| Thalidomide | IKZF1, IKZF3 | Multiple Myeloma |
| Lenalidomide | IKZF1, IKZF3, CK1α | Multiple Myeloma, Myelodysplastic Syndromes |
| Pomalidomide | IKZF1, IKZF3 | Multiple Myeloma |
| CC-885 | GSPT1 | Acute Myeloid Leukemia (preclinical) |
Contextualizing CC-885-CH2-Peg1-NH-CH3 as a Core Building Block for Advanced Degrader Architectures
The core structure of CC-885 serves as a powerful E3 ligase-binding motif. The derivative, This compound , incorporates this CRBN-binding moiety and attaches it to a polyethylene (B3416737) glycol (PEG) linker, which terminates in a methylamine (B109427) group. medchemexpress.com This modification transforms the molecular glue into a versatile building block for constructing more complex degrader molecules, such as PROTACs and Antibody-Drug Conjugates (ADCs) designed for protein degradation (termed Antibody neoDegrader Conjugates or AnDCs). medchemexpress.commedchemexpress.comthp.atbioscience.co.uk The PEG linker provides spacing and solubility, while the terminal amine group offers a reactive handle for conjugation to a ligand that targets a specific protein of interest. This modular approach allows for the rational design of degraders against a wide array of proteins by combining the potent CRBN-recruiting ability of the CC-885 core with various targeting warheads. rsc.orgbiorxiv.org
Structure
2D Structure
Properties
Molecular Formula |
C26H30ClN5O5 |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
1-[3-chloro-4-[2-[2-(methylamino)ethoxy]ethyl]phenyl]-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea |
InChI |
InChI=1S/C26H30ClN5O5/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34) |
InChI Key |
CHFAZLBAAPOQTD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl |
Origin of Product |
United States |
Molecular Design and Synthetic Methodologies of Cc 885 Ch2 Peg1 Nh Ch3 and Its Derivatives
Structural Architecture of CC-885-CH2-Peg1-NH-CH3
Identification of the CC-885 Ligand Moiety
The core of the compound is the CC-885 moiety, a potent modulator of the cereblon (CRBN) E3 ubiquitin ligase. targetmol.comaxonmedchem.com CC-885 belongs to the class of immunomodulatory drugs (IMiDs), which function as "molecular glues." researchgate.net These molecules act by binding to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, and altering its substrate specificity. rcsb.org
Structurally, CC-885's interaction with CRBN is mediated by its glutarimide (B196013) ring, which fits into a shallow hydrophobic pocket on the protein's surface. guidetopharmacology.org This binding event induces a conformational change in CRBN, creating a new surface that can recruit "neosubstrate" proteins that the ligase would not otherwise recognize. researchgate.net The primary neosubstrate targeted by CC-885 is the translation termination factor GSPT1. axonmedchem.comrcsb.org By recruiting GSPT1 to the CRL4^CRBN^ complex, CC-885 triggers the ubiquitination and subsequent proteasomal degradation of GSPT1, leading to potent anti-tumor activity. rcsb.org The crystal structure of the DDB1-CRBN-CC-885-GSPT1 complex has been elucidated, providing a detailed atomic-level understanding of these interactions. researchgate.netrcsb.org
Table 1: Physicochemical Properties of CC-885 Moiety
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₂H₂₁ClN₄O₄ | medchemexpress.cn |
| Molecular Weight | 440.88 g/mol | medchemexpress.cn |
| Hydrogen Bond Acceptors | 8 | guidetopharmacology.org |
| Hydrogen Bond Donors | 3 | guidetopharmacology.org |
| Rotatable Bonds | 6 | guidetopharmacology.org |
Characterization of the PEG1-NH-CH3 Linker Component
The linker component, PEG1-NH-CH3, consists of a single polyethylene (B3416737) glycol (PEG) unit functionalized with a terminal methylamine (B109427) group. The "PEG1" designation specifies a monomer of ethylene (B1197577) glycol, providing a short, flexible, and hydrophilic spacer. PEG linkers are widely incorporated into the design of targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras) due to their favorable physicochemical properties. jenkemusa.combiochempeg.com
The key characteristics of this linker component include:
Flexibility: The single ethylene glycol unit provides rotational freedom, allowing the terminal CC-885 moiety to adopt an optimal orientation for binding to its target.
Defined Length: As a monodisperse spacer, the PEG1 unit provides a precise and consistent distance between the CC-885 moiety and the point of attachment for a larger conjugate. jenkemusa.com
Reactive Terminus: The terminal methylamine (-NH-CH3) group provides a secondary amine functionality. While it can be used for further conjugation, in this specific molecule, it may serve to modulate the electronic properties of the linker terminus or simply cap the linker chain.
Role of the Linker in Bridging Functionalities
The primary roles of the PEG1-NH-CH3 linker are:
Spatial Orientation: The linker's length and flexibility are crucial for positioning the CC-885 moiety correctly to allow for the formation of a stable ternary complex between the target protein, the degrader molecule, and the E3 ligase. nih.gov Even a short PEG1 linker ensures sufficient separation from a large antibody to prevent steric hindrance.
Modulation of Physicochemical Properties: The integration of a PEG linker enhances water solubility and can improve cell permeability, which directly impacts the bioavailability and efficacy of the degrader. jenkemusa.comjenkemusa.com
Facilitating Synthesis: Heterobifunctional PEG linkers are designed to enable the straightforward and efficient assembly of complex molecules, accelerating the screening and discovery of optimal degrader structures. jenkemusa.com
Synthetic Strategies for this compound Synthesis
The synthesis of this compound is a multi-step process involving the preparation of the functionalized CC-885 moiety and the linker, followed by their conjugation.
Approaches to Conjugating the CC-885 Moiety
The conjugation of the CC-885 moiety to the linker first requires the introduction of a reactive handle onto the CC-885 structure. The nomenclature "CC-885-CH2-" suggests that a methylene (B1212753) group serves as the initial part of the bridge connecting CC-885 to the PEG linker. This typically involves modifying a position on the CC-885 molecule that is not critical for its binding to cereblon.
Standard synthetic approaches for such a conjugation could involve:
Alkylation: A precursor of CC-885 with a suitable nucleophilic site (e.g., an amine or phenol) could be alkylated using a reagent containing the methylene group and another reactive functional group for subsequent attachment to the PEG linker.
Amide Bond Formation: A common and robust strategy involves modifying CC-885 to introduce a carboxylic acid or an amine. This functional group can then be coupled with a corresponding amine or carboxylic acid on the linker using standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDIC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide). idosi.org
Click Chemistry: For more advanced and efficient conjugation, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed. nih.gov This would require synthesizing a CC-885 derivative bearing an azide (B81097) or alkyne group and a corresponding linker with the complementary functionality.
Chemical Methodologies for PEGylation and Amine Functionalization
The synthesis of the PEG1-NH-CH3 linker and its attachment to the activated CC-885 moiety involves well-established PEGylation and functionalization techniques. The specific methodology depends on the reactive groups present on the two components being joined.
Common chemical methodologies include:
Reductive Amination: A PEG derivative containing a terminal aldehyde group (PEG-Aldehyde) can be reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride. This is a highly efficient method for forming the terminal secondary amine (-NH-CH3). idosi.orgbiochempeg.com
Amide Coupling: A PEG linker with a terminal carboxylic acid (e.g., Boc-NH-PEG1-CH2COOH) can be activated (for instance, as an NHS ester) and then reacted with methylamine to form a terminal amide. medchemexpress.com While this results in an amide rather than a secondary amine, it is a common functionalization strategy.
Ruthenium-Catalyzed Hydrogen Borrowing: This modern synthetic method allows for the direct PEG functionalization of amines from PEG alcohols, offering an efficient and atom-economical route to PEGylated amines. acs.org
Table 2: Common PEGylation Reactions for Amine Functionalization
| PEG Reagent | Target Functional Group | Resulting Linkage | Reaction Conditions | Reference |
|---|---|---|---|---|
| PEG-Aldehyde | Primary Amine | Secondary Amine | Reductive amination with NaBH₃CN or similar reducing agent. | idosi.orgbiochempeg.com |
| PEG-NHS Ester | Primary/Secondary Amine | Amide | Mild conditions, pH 7-9. | idosi.orgbiochempeg.com |
| PEG-Isothiocyanate | Amine | Thiourea | Direct reaction. | idosi.orgbiochempeg.com |
| PEG-Epoxide | Amine | Amino Alcohol | Nucleophilic ring-opening. | idosi.org |
Derivatization and Analog Generation from the CC-885 Scaffold
The discovery of immunomodulatory imide drugs (IMiDs) as "molecular glues" has opened a new frontier in therapeutic intervention, enabling the targeted degradation of proteins previously considered undruggable. nih.gov These small molecules function by binding to the E3 ubiquitin ligase Cereblon (CRBN), altering its surface specificity to recruit new protein substrates (neosubstrates) for ubiquitination and subsequent proteasomal degradation. nih.govguidetopharmacology.org The IMiD scaffold, which includes thalidomide (B1683933) and its analogs, has proven to be a highly adaptable foundation for generating new degraders with unique specificities and enhanced potencies. nih.govacs.org
CC-885, a derivative of thalidomide, exemplifies the power of this derivatization approach. nih.govresearchgate.net It was developed as a novel CRBN modulator with potent anti-tumor activity mediated by the degradation of neosubstrates not targeted by earlier IMiDs like lenalidomide (B1683929) or pomalidomide (B1683931). guidetopharmacology.orgnih.gov The generation of analogs from the core CC-885 scaffold involves strategic chemical modifications to fine-tune its biological activity, including altering its selectivity for different neosubstrates and improving its degradation potency. nih.govacs.org Further derivatization has explored the use of the CC-885 scaffold as a CRBN-binding component in heterobifunctional degraders, where linker chemistry and length become critical determinants of activity. biorxiv.org
Chemical Modifications for Tuned Selectivity and Potency
Chemical modifications to the IMiD scaffold can profoundly influence the potency and selectivity of neosubstrate degradation. nih.govacs.org Even minor structural changes can significantly alter the repertoire of proteins targeted for degradation. nih.gov For instance, while both pomalidomide and lenalidomide degrade the transcription factors IKZF1 and IKZF3, only lenalidomide induces the degradation of casein kinase 1 alpha (CK1α), highlighting how subtle molecular adjustments can shift substrate specificity. nih.gov
The development of CC-885 represents a significant leap in scaffold diversification, leading to the recruitment of novel and clinically relevant neosubstrates. nih.govacs.org A primary target of CC-885 is the translation termination factor GSPT1, a protein essential for the proliferation of certain cancer cells, such as those in acute myeloid leukemia (AML). guidetopharmacology.orgnih.gov This distinct selectivity profile compared to earlier IMiDs underscores the successful tuning of the scaffold's properties. guidetopharmacology.org
Further research has revealed that CC-885's activity is not limited to GSPT1. It has been shown to induce the CRBN-dependent degradation of several other proteins, including:
BNIP3L: A key regulator of mitophagy, the degradation of which may enhance the sensitivity of AML cells to mitochondria-targeting drugs. nih.govresearchgate.net
Polo-like kinase 1 (PLK1): An essential mitotic kinase, the degradation of which by CC-885 can synergize with PLK1 inhibitors to suppress non-small-cell lung cancer. nih.govsigmaaldrich.com
Cyclin-dependent kinase 4 (CDK4): A crucial cell cycle regulator, whose degradation contributes to the cytotoxic effects of CC-885 in multiple myeloma cells. nih.gov
The potency of these interactions is also a key parameter tuned by chemical modification. Competitive fluorescence polarization assays demonstrate that CC-885 binds to CRBN with significantly higher affinity than its predecessors, a factor that contributes to its potent degradation activity. nih.govacs.org
| Compound | Primary Neosubstrate(s) | CRBN Binding Affinity (IC₅₀, µM) |
|---|---|---|
| Thalidomide | IKZF1/3 (among others) | 1.38 (±0.268) nih.govacs.org |
| Lenalidomide | IKZF1/3, CK1α nih.gov | 0.286 (±0.109) nih.govacs.org |
| Pomalidomide | IKZF1/3 nih.gov | N/A |
| CC-885 | GSPT1, BNIP3L, PLK1, CDK4 guidetopharmacology.orgnih.govnih.govnih.gov | 0.018 (±0.001) nih.govacs.org |
Structural studies of the DDB1-CRBN-CC-885-GSPT1 ternary complex have provided critical insights into the mechanism of recognition. nih.govresearchgate.net GSPT1 binds to the CRBN-CC-885 complex through a surface β-hairpin structural degron. nih.govresearchgate.net This understanding of the specific molecular interactions allows for rational design of future analogs, where modifications can be made to either strengthen the interaction with a desired neosubstrate or to disrupt binding with off-target proteins, thereby improving both potency and selectivity.
Development of CC-885 Analogs with Modified Linker Lengths and Chemistries
Beyond its function as a molecular glue, the CC-885 scaffold can be incorporated as the E3 ligase-binding warhead in heterobifunctional degraders, such as proteolysis-targeting chimeras (PROTACs). biorxiv.org In this context, the CC-885 moiety is connected via a chemical linker to a separate ligand that binds to a specific target protein. The resulting molecule physically bridges the target protein to CRBN, leading to the target's ubiquitination and degradation.
The design of the linker—a practice known as "linkerology"—is a critical aspect of developing effective and selective degraders. biorxiv.org The linker's length, chemical composition, and attachment points to the two binding moieties are not merely passive spacers; they profoundly influence the degrader's properties by controlling its conformation and the geometry of the ternary complex (Target Protein-Degrader-CRBN). biorxiv.org
Key considerations in modifying linker lengths and chemistries for CC-885-based degraders include:
Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to allow for the simultaneous and favorable binding of the CC-885 warhead to CRBN and the target ligand to its protein. An improperly designed linker can introduce steric hindrance or strain, preventing the formation of a stable and productive ternary complex.
Target Selectivity and Degradation Efficiency: The linker's structure dictates the relative orientation of the target protein and the E3 ligase. biorxiv.org This orientation is crucial for positioning the target's lysine (B10760008) residues for efficient ubiquitination. By varying linker chemistry (e.g., using polyethylene glycol (PEG) chains, alkyl chains, or more rigid structures), it is possible to fine-tune this orientation, thereby influencing degradation efficiency and potentially achieving selectivity between similar protein family members. biorxiv.org
| Linker Attribute | Potential Impact on Degrader Properties | Rationale |
|---|---|---|
| Length | Affects ternary complex stability and degradation efficiency (hook effect). | Linkers that are too short may cause steric clash, while those that are too long may lead to unproductive complex formation and higher entropy loss upon binding. |
| Composition | Modulates solubility, permeability, and metabolic stability. Influences ternary complex conformation. | PEG-based linkers can improve solubility and reduce non-specific binding. Alkyl chains offer hydrophobicity. Rigid aromatic systems can restrict conformational flexibility. |
| Attachment Point | Alters the exit vector from the CC-885 scaffold, impacting the orientation of the target protein relative to CRBN. | The position where the linker is attached to the CC-885 core determines the possible range of motion and orientations for the linked target ligand, directly affecting ubiquitination efficiency. |
While specific data on the derivative "this compound" is not detailed in the reviewed literature, its name implies a design strategy where the potent CRBN-binding CC-885 core is functionalized with a flexible, hydrophilic PEG-based linker to create a heterobifunctional degrader. The systematic exploration of such linker modifications is essential for optimizing the next generation of degraders derived from the CC-885 scaffold.
Molecular Mechanism of Action of Cc 885 Ch2 Peg1 Nh Ch3 Mediated Degradation
Formation of the E3 Ligase–Degrader–Substrate Ternary Complex
The critical first step in the mechanism of action is the formation of a stable ternary complex consisting of the CRBN E3 ligase, the CC-885 molecule, and a target neo-substrate protein. nih.gov CC-885 does not bind to the neo-substrate on its own; instead, it modifies the surface of CRBN, creating a new binding interface that recruits the target protein. researchgate.net Crystallographic studies have provided a detailed understanding of this complex, revealing, for example, the precise interactions within the CRBN-DDB1-CC-885-GSPT1 complex. nih.gov
The assembly of the ternary complex is a prime example of induced proximity, where the small molecule (CC-885) brings the E3 ligase and the target protein close to one another. nih.govnih.gov This binding is often cooperative, meaning the affinity between the protein components is significantly enhanced in the presence of the molecular glue. nih.gov CC-885 enhances the interaction between CRBN and its neo-substrate GSPT1, stabilizing the complex. aacrjournals.org This stabilization is crucial for the subsequent steps of the degradation process, as it ensures the target protein remains associated with the E3 ligase long enough for the enzymatic reaction to occur. nih.gov
Like other immunomodulatory drugs (IMiDs), CC-885 contains a glutarimide (B196013) ring that is essential for its interaction with CRBN. aacrjournals.orgnih.govguidetopharmacology.org This ring inserts into a shallow, hydrophobic pocket on the surface of CRBN, which is characterized by three key tryptophan residues (the "tri-Trp" pocket). researchgate.net The rest of the CC-885 molecule is exposed on the CRBN surface, where it creates a novel interface. researchgate.net It is this newly formed composite surface, comprising both CC-885 and a "hotspot" on the CRBN protein, that is recognized by the neo-substrate. nih.gov For the neo-substrate GSPT1, a specific surface turn containing a key glycine (B1666218) residue interacts directly with both CC-885 and CRBN, leading to its recruitment. nih.gov This structural arrangement explains the high specificity of CC-885 for certain neo-substrates that are not recognized by other IMiDs. researchgate.netaacrjournals.org
Ubiquitination of Neo-Substrates
Once the ternary complex is formed and stabilized, the E3 ligase is activated to perform its primary function: tagging the neo-substrate with ubiquitin molecules. Ubiquitination is a post-translational modification that marks proteins for destruction. nih.gov CC-885-dependent ubiquitination is highly specific to its neo-substrates and is entirely dependent on the presence of CRBN. nih.govresearchgate.net
CC-885's activity is mediated by the Cullin-RING E3 ubiquitin ligase (CRL) complex CRL4CRBN. aacrjournals.org This multi-protein machine consists of Cullin 4 (CUL4), the RING-box protein 1 (RBX1), DNA damage-binding protein 1 (DDB1), and CRBN, which serves as the substrate receptor. researchgate.netresearchgate.net By binding to CRBN, CC-885 effectively reprograms the substrate specificity of the entire CRL4CRBN complex, directing it to recognize and ubiquitinate proteins it would not normally target. nih.govresearchgate.net Studies have shown that in the absence of CRBN, the antiproliferative and protein-degrading effects of CC-885 are completely abolished. aacrjournals.orgnih.gov Research has identified several neo-substrates targeted for ubiquitination by the CC-885-reprogrammed CRL4CRBN ligase, including GSPT1, PLK1, CDK4, and BNIP3L. nih.govnih.govnih.gov
Table 1: Identified Neo-substrates of CC-885
| Neo-substrate | Function | Associated Disease Context |
| GSPT1 (G1 to S phase transition 1) | Translation termination factor | Acute Myeloid Leukemia (AML), Solid Tumors |
| PLK1 (Polo-like kinase 1) | Mitotic kinase, cell cycle progression | Non-Small-Cell Lung Cancer (NSCLC) |
| CDK4 (Cyclin-dependent kinase 4) | Cell cycle progression | Multiple Myeloma (MM) |
| BNIP3L (BCL2 interacting protein 3 like) | Mitophagy regulator | Acute Myeloid Leukemia (AML) |
The process of ubiquitination requires a coordinated enzymatic cascade involving three types of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase). nih.gov The CRL4CRBN complex, as the E3 ligase, is responsible for the final step: transferring ubiquitin from a charged E2 enzyme to the substrate. nih.gov While the CRL4CRBN complex determines the specificity for the neo-substrate, it works in concert with an E2 ubiquitin-conjugating enzyme, which acts as the carrier of activated ubiquitin. nih.gov The formation of the ternary complex positions the neo-substrate in an optimal orientation for this ubiquitin transfer to occur efficiently.
Proteasomal Degradation Pathway Activation
The final step in the mechanism is the degradation of the ubiquitinated neo-substrate by the 26S proteasome, the cell's primary machinery for protein catabolism. nih.gov The chain of ubiquitin molecules attached to the neo-substrate serves as a recognition signal for the proteasome. researchgate.net Upon binding, the proteasome unfolds the tagged protein and degrades it into small peptides. nih.gov This process is catalytic, as the CC-885 molecule and the CRL4CRBN complex are released after ubiquitination and can initiate another cycle of degradation. nih.gov The essential role of this pathway has been confirmed experimentally; treatment with proteasome inhibitors, such as MG132, effectively blocks the CC-885-induced degradation of its neo-substrates. nih.gov Similarly, inhibiting the neddylation pathway with MLN4924, which is required for the activation of Cullin-RING ligases, also prevents this degradation. nih.gov
Polyubiquitination as a Signal for Proteasomal Recognition
The core of the degradation process mediated by CC-885-CH2-Peg1-NH-CH3 is the formation of a stable ternary complex between the E3 ubiquitin ligase, the target protein, and the degrader molecule itself. rsc.org The CC-885 component of the molecule binds directly to Cereblon (CRBN), a substrate receptor protein within the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex. aacrjournals.orgnih.gov
This binding event alters the surface of CRBN, creating a novel interface that promotes the recruitment of specific "neosubstrate" proteins that the ligase would not otherwise recognize. nih.govrsc.org For CC-885, a primary neosubstrate is the translation termination factor GSPT1. aacrjournals.org The specific chemical structure of CC-885 facilitates high-affinity interactions that lock GSPT1 onto the modified CRBN surface. nih.gov
Once the target protein is brought into close proximity to the E3 ligase complex, the enzymatic cascade of ubiquitination is initiated. The E3 ligase mediates the transfer of multiple ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the substrate protein. researchgate.net This formation of a polyubiquitin (B1169507) chain on the target protein serves as a potent degradation signal. nih.gov The polyubiquitinated protein is then recognized and shuttled to the 26S proteasome, the cell's primary machinery for protein degradation, where it is broken down into smaller peptides. epfl.ch
Table 1: Key Proteins in the CC-885-Mediated Degradation Pathway
| Protein | Class | Function in Degradation Pathway |
|---|---|---|
| CC-885 | Molecular Glue / CELMoD | Binds to CRBN and induces a novel protein-protein interaction with the target neosubstrate. nih.govrsc.org |
| Cereblon (CRBN) | E3 Ligase Substrate Receptor | Component of the CRL4^CRBN^ complex that directly binds CC-885. aacrjournals.org |
| CRL4^CRBN^ | E3 Ubiquitin Ligase Complex | Catalyzes the transfer of ubiquitin to the target protein recruited by the CRBN-CC-885 complex. aacrjournals.orgresearchgate.net |
| GSPT1 | Neosubstrate (Target Protein) | A translation termination factor recruited to CRL4^CRBN^ by CC-885 for degradation. nih.gov |
| Ubiquitin | Regulatory Protein | A small protein attached in chains to the target, marking it for proteasomal degradation. nih.gov |
| 26S Proteasome | Protein Complex | A cellular machine that recognizes and degrades polyubiquitinated proteins. epfl.ch |
Catalytic Nature of Protein Degradation by this compound
A key feature of targeted protein degradation via molecular glues like CC-885 is its catalytic nature. Unlike traditional inhibitors that bind to a target protein in a 1:1 stoichiometric ratio to block its function, a single molecule of this compound can induce the degradation of multiple target protein molecules. chemrxiv.org
The degrader molecule acts as a facilitator, orchestrating the formation of the ternary complex (CRL4^CRBN^ - Degrader - Target Protein). After the target protein is polyubiquitinated, it is released from the complex to be degraded by the proteasome. The this compound molecule can then dissociate, freeing the CRL4^CRBN^ E3 ligase to bind to another molecule of the target protein. chemrxiv.org This cycle of recruitment, ubiquitination, and release can be repeated multiple times, allowing a small amount of the degrader to have a profound and sustained impact on the total cellular level of the target protein.
This catalytic efficiency is a significant advantage of this therapeutic modality. It means that even transient engagement with the target protein can lead to its permanent removal, a mechanism fundamentally different from the continuous target occupancy required by conventional inhibitors. chemrxiv.org
Table 2: The Catalytic Cycle of CC-885-Mediated Degradation
| Step | Event | Outcome |
|---|---|---|
| 1. Binding | This compound binds to the CRBN subunit of the CRL4^CRBN^ E3 ligase. | The E3 ligase surface is modified to create a new binding interface. nih.gov |
| 2. Recruitment | The modified ligase complex recruits a target protein molecule (e.g., GSPT1). | A stable ternary complex (Ligase-Degrader-Target) is formed. aacrjournals.org |
| 3. Ubiquitination | The E3 ligase transfers a polyubiquitin chain to the recruited target protein. | The target protein is marked for destruction. nih.govresearchgate.net |
| 4. Release | The polyubiquitinated target protein is released from the ternary complex. | The target protein is recognized and degraded by the proteasome. epfl.ch |
| 5. Regeneration | The Ligase-Degrader complex is freed to recruit a new target protein molecule. | The cycle repeats, leading to the degradation of multiple target molecules. chemrxiv.org |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| CC-885 |
| This compound |
| Lenalidomide (B1683929) |
| Pomalidomide (B1683931) |
Target Protein Identification and Functional Characterization Mediated by Cc 885 Ch2 Peg1 Nh Ch3
Primary Neo-Substrates of CC-885
CC-885 exhibits potent anti-tumor activity by inducing the degradation of specific cellular proteins. medchemexpress.comguidetopharmacology.org Among these, the translation termination factor GSPT1 has been identified as a key target. nih.govaacrjournals.org
G1 to S Phase Transition 1 (GSPT1) as a Key Substrate
GSPT1, a crucial component of the translation termination complex, is a primary neo-substrate of CC-885. The degradation of GSPT1 is mediated by the CRL4^CRBN^ E3 ubiquitin ligase complex in the presence of CC-885. nih.gov This targeted degradation of GSPT1 has been shown to be the main driver of the cytotoxic effects of CC-885 in various cancer cell lines, particularly in acute myeloid leukemia (AML). nih.govaacrjournals.org The depletion of GSPT1 leads to impaired translation termination, a process that is essential for normal protein synthesis. nih.gov This disruption of protein synthesis ultimately results in cell death, highlighting GSPT1 as a critical therapeutic target. nih.gov The anti-proliferative effects of CC-885 are directly linked to its ability to induce GSPT1 degradation, as demonstrated by experiments where a GSPT1 mutant that cannot be degraded confers resistance to the compound. medchemexpress.com
Identification of Additional Neo-Substrates
Aiolos (IKZF3) and Ikaros (IKZF1)
Similar to other immunomodulatory drugs, CC-885 can also induce the degradation of the lymphoid transcription factors Aiolos (IKZF3) and Ikaros (IKZF1). oatext.comnih.gov These proteins are key regulators of lymphocyte development and function. Their degradation is a known mechanism of action for immunomodulatory drugs in the treatment of hematological malignancies. nih.gov Although CC-885's primary anti-tumor activity in many cancers is attributed to GSPT1 degradation, the degradation of Aiolos and Ikaros may contribute to its immunomodulatory effects. oatext.com
Casein Kinase 1 Alpha (CK1α)
Casein Kinase 1 Alpha (CK1α) has also been identified as a neo-substrate of the CRL4^CRBN^ complex in the presence of certain molecular glues. nih.govnih.gov While lenalidomide (B1683929) is particularly known for inducing CK1α degradation, some evidence suggests that CC-885 may also mediate its degradation. ucl.ac.uk The degradation of CK1α is particularly relevant in the context of myelodysplastic syndrome with a 5q deletion, where cancer cells are more sensitive to its depletion.
BCL2 Interacting Protein 3-like (BNIP3L) and its Role in Mitophagy
Recent studies have identified BCL2 Interacting Protein 3-like (BNIP3L), also known as NIX, as a novel neo-substrate of CC-885. researchgate.netsemanticscholar.org BNIP3L is a key receptor protein involved in mitophagy, the selective degradation of mitochondria by autophagy. nih.govembopress.org CC-885 induces the CRBN-dependent ubiquitination and degradation of BNIP3L, thereby inhibiting mitophagy. researchgate.netnih.gov This finding suggests a new mechanism of action for CC-885 beyond its effects on protein synthesis and immune cell regulation. By targeting BNIP3L, CC-885 can modulate mitochondrial turnover, which has implications for cancer cell survival and sensitivity to other therapies. researchgate.netnih.gov The degradation of BNIP3L has been shown to enhance the sensitivity of AML cells to mitochondria-targeting drugs. nih.gov
Table 1: Neo-substrates of CC-885
| Target Protein | Function | Role in CC-885 Action |
| GSPT1 | Translation termination | Primary target for anti-tumor activity |
| Aiolos (IKZF3) | Lymphoid transcription factor | Immunomodulatory effects |
| Ikaros (IKZF1) | Lymphoid transcription factor | Immunomodulatory effects |
| CK1α | Serine/threonine kinase | Potential role in specific cancer types |
| BNIP3L/NIX | Mitophagy receptor | Inhibition of mitophagy, potential for combination therapies |
Cyclin-Dependent Kinase 4 (CDK4) Degradation in Specific Contexts
Recent studies have identified Cyclin-Dependent Kinase 4 (CDK4) as a neosubstrate of the CRL4-CRBN E3 ligase complex in the presence of CC-885, particularly within the context of multiple myeloma (MM). Mechanistic investigations have shown that CC-885 selectively triggers the ubiquitination and subsequent proteasomal degradation of CDK4 in MM cells in a manner that is strictly dependent on the presence of CRBN nih.gov.
Specificity and Selectivity Profiling of CC-885-CH2-Peg1-NH-CH3
The specificity of a molecular glue degrader is a critical determinant of its therapeutic window and potential off-target effects. While CC-885 is widely known for its degradation of GSPT1, proteomic analyses have revealed that it can induce the degradation of a range of other proteins. In A549 cells, quantitative proteomics identified 36 proteins that were significantly downregulated following CC-885 treatment researchgate.net. Among these, besides GSPT1, proteins such as BNIP3L and PLK1 have been validated as neosubstrates nih.govresearchgate.net. This suggests that while CC-885 is potent, it is not entirely selective for a single target.
| Identified Neosubstrate | Cellular Function | Disease Context |
| GSPT1 | Translation termination factor | Acute Myeloid Leukemia, Glioblastoma researchgate.netnih.gov |
| CDK4 | Cell cycle regulation | Multiple Myeloma nih.gov |
| BNIP3L (NIX) | Mitophagy regulation | Acute Myeloid Leukemia nih.gov |
| PLK1 | Mitotic progression | Non-Small Cell Lung Cancer researchgate.net |
| GOLM1 | Golgi apparatus protein | Hepatocellular Carcinoma nih.gov |
Differential Substrate Recognition Compared to Other IMiDs
The family of immunomodulatory drugs (IMiDs) and related CRBN modulators exhibit distinct substrate specificities. This differential recognition is determined by the specific ternary complex formed between CRBN, the modulator, and the neosubstrate. While foundational IMiDs like lenalidomide and pomalidomide (B1683931) induce the degradation of transcription factors IKZF1 and IKZF3, CC-885 has a different primary target profile.
A key distinction is the degradation of the translation termination factor GSPT1 by CC-885, an activity not prominently associated with lenalidomide nih.gov. Conversely, lenalidomide is known to induce the degradation of casein kinase 1A1 (CK1α), which is not a primary target of CC-885 nih.gov. This demonstrates that subtle changes in the chemical structure of the CRBN modulator can dramatically alter the surface of the ligase it presents to the proteome, leading to the recruitment of different neosubstrates.
Impact of Chemical Modifications on Substrate Selectivity
The substrate selectivity of CRBN modulators can be finely tuned through chemical modifications. Research utilizing a focused combinatorial library approach, where an imide-based CRBN-binding pharmacophore was fused to various heterocyclic scaffolds, led to the discovery of compounds with high selectivity for GSPT1 nih.gov.
These studies revealed that specific molecular interactions are crucial for substrate recruitment. For instance, molecular docking and analog synthesis identified that a hydrogen bond between the central pyrimidine ring of a selective GSPT1 degrader and Lys628 of GSPT1 was a key determinant of its selectivity nih.gov. It was hypothesized that replacing a nitrogen atom with a carbon in this ring would disrupt the hydrogen bond and alter the conformation of the molecule, thereby impairing the recruitment of GSPT1 nih.gov. This highlights how targeted chemical modifications can rationally alter the substrate profile of a CRBN modulator, potentially enhancing its therapeutic efficacy and reducing off-target effects.
Functional Consequences of Target Protein Degradation
The degradation of specific target proteins by this compound initiates a cascade of downstream cellular events, leading to distinct phenotypic outcomes and pathway modulations.
Cellular Phenotypic Effects of GSPT1 Degradation
The degradation of GSPT1, a translation termination factor, has profound and detrimental effects on cancer cells. A primary consequence of GSPT1 depletion is the impairment of translation termination, which triggers the integrated stress response pathway nih.govresearchgate.net. This ultimately leads to TP53-independent cell death, which is particularly significant for cancers harboring TP53 mutations that are resistant to conventional chemotherapy nih.govresearchgate.net.
The cytotoxic effects of GSPT1 degradation have been observed across a wide range of cancer cell lines. In acute myeloid leukemia (AML), GSPT1 degraders have demonstrated efficacy against primary patient samples while relatively sparing normal hematopoietic stem cells nih.gov. Further studies in pediatric AML models showed that GSPT1 degradation significantly inhibited tumor growth, induced cell cycle arrest, and triggered apoptosis mdpi.com. In preclinical models of glioblastoma, administration of CC-885 led to a significant extension of survival in tumor-bearing mice, underscoring the therapeutic potential of targeting GSPT1 researchgate.net.
| Cellular Effect | Consequence | Cell/Disease Model |
| Impaired Translation Termination | Activation of Integrated Stress Response | Leukemia nih.govresearchgate.net |
| TP53-Independent Cytotoxicity | Cell death in chemoresistant cancers | Leukemia nih.govresearchgate.net |
| Cell Cycle Arrest | Inhibition of tumor growth | Pediatric AML mdpi.com |
| Apoptosis Induction | Elimination of cancer cells | Pediatric AML mdpi.com |
| Sparing of Normal Cells | Potential for improved therapeutic window | Hematopoietic Stem Cells nih.gov |
Pathway Modulation via Degradation of Key Regulatory Proteins
The degradation of neosubstrates by CC-885 modulates critical cellular pathways beyond the immediate stress response.
Cell Cycle Pathway: In multiple myeloma, the degradation of CDK4 leads to the inhibition of the RB-E2F signaling pathway, directly impairing cell cycle progression from the G1 to S phase nih.gov.
Leukemic Transcriptional Networks: In pediatric AML characterized by fusion genes like RUNX1::RUNX1T1, GSPT1 degradation was found to impair the expression of the fusion protein itself, as well as cooperating transcription factors RUNX1 and ERG. This suggests a role for GSPT1 in regulating leukemic transcriptional networks mdpi.com.
Mitophagy Pathway: CC-885-induced degradation of BNIP3L, a key regulator of mitochondrial turnover, results in the inhibition of mitophagy nih.gov. This modulation of mitochondrial homeostasis was shown to enhance the sensitivity of AML cells to mitochondria-targeting drugs like rotenone, suggesting a potential combination therapy strategy researchgate.netnih.gov.
Apoptosis Pathways: In hepatocellular carcinoma, the degradation of Golgi membrane protein 1 (GOLM1) by CC-885 was shown to modulate critical pathways involved in apoptosis, contributing to the compound's anti-tumor effects nih.gov.
Mitotic Regulation: The degradation of Polo-like kinase 1 (PLK1), a crucial regulator of mitosis, by CC-885 enhances the sensitivity of non-small cell lung cancer cells to PLK1 inhibitors such as volasertib researchgate.net.
This ability to modulate multiple, critical cancer-related pathways through the degradation of distinct regulatory proteins underscores the multifaceted mechanism of action of CC-885.
Structural Biology and Computational Modeling of Cc 885 Ch2 Peg1 Nh Ch3 Ternary Complexes
X-ray Crystallography of CC-885-CRBN-Substrate Ternary Complexes
X-ray crystallography has been instrumental in providing the first high-resolution snapshots of the CC-885-mediated ternary complex, revealing the precise molecular interactions that underpin its formation and stability.
The seminal crystal structure of the human DDB1–CRBN complex bound to CC-885 and the N-terminal domain of GSPT1 was resolved, providing a foundational understanding of how this molecular glue operates. lander-lab.comnih.govresearchgate.net This structure, available in the Protein Data Bank (PDB), confirmed that CC-885 induces a novel protein-protein interface, effectively "gluing" GSPT1 to CRBN. nih.gov The anti-tumor properties of CC-885 are directly linked to this de novo interaction, which leads to the ubiquitination and degradation of the translation termination factor GSPT1. nih.govresearchgate.netnih.govnih.gov
The structure revealed that CC-885 binds to a conserved hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. nih.govguidetopharmacology.org This binding event modifies the surface of CRBN, creating a composite interface that is recognized by GSPT1. nih.gov
Table 1: Crystallographic Data for DDB1-CRBN-CC-885-GSPT1 Complex
| Parameter | Details | Reference |
|---|---|---|
| PDB ID | 5HXB | nih.gov |
| Method | X-ray Diffraction | |
| Resolution | 3.60 Å | |
| Complex Components | DDB1, Cereblon (CRBN), CC-885, GSPT1 (N-terminal domain) | nih.govresearchgate.net |
| Organism | Homo sapiens |
The crystal structure of the DDB1-CRBN-CC-885-GSPT1 complex provided a detailed map of the molecular interactions that stabilize this assembly. lander-lab.comresearchgate.net A key structural feature of GSPT1 involved in this interaction is a surface-exposed β-hairpin loop. lander-lab.comresearchgate.net This loop fits snugly onto the new composite surface created by CC-885 and CRBN. lander-lab.com
A glycine (B1666218) residue within this surface turn of GSPT1 is positioned at a critical juncture, making direct contact with both CC-885 and a specific "hotspot" on the CRBN surface. lander-lab.comresearchgate.net This hotspot is a region on CRBN that becomes a crucial part of the neosubstrate binding site in the presence of the molecular glue. The total buried surface area in the CRBN:CC-885:GSPT1 structure was estimated at 2390 Ų, indicating a substantial and stable interface. nih.gov Mutational analysis has confirmed that alterations to this β-hairpin degron in GSPT1 can disrupt the ternary complex formation and confer resistance to CC-885.
Table 2: Key Interaction Interfaces in the CC-885 Ternary Complex
| Interacting Component | Key Structural Feature / Residues | Interaction Partner(s) | Reference |
|---|---|---|---|
| GSPT1 | Surface β-hairpin loop (structural degron) | CRBN and CC-885 | lander-lab.comresearchgate.net |
| GSPT1 | Key glycine residue within the β-hairpin | CRBN hotspot and CC-885 | lander-lab.comresearchgate.net |
| CRBN | Thalidomide-binding domain (TBD) / hydrophobic pocket | CC-885 | nih.govguidetopharmacology.org |
| CRBN | Surface "hotspot" | GSPT1 | lander-lab.comresearchgate.net |
| CC-885 | Core molecular structure | CRBN and GSPT1 | lander-lab.comresearchgate.net |
Cryo-Electron Microscopy (Cryo-EM) Studies on Larger Complexes
While X-ray crystallography has been pivotal, it typically requires well-ordered crystals and may not capture the full dynamic range of large, flexible protein assemblies. Cryo-electron microscopy (Cryo-EM) is a powerful complementary technique for studying such complexes in a near-native state.
Although no Cryo-EM structures have been published specifically for the CC-885 ternary complex, recent Cryo-EM analyses of the DDB1-CRBN apo-complex and in complex with other CRBN E3 ligase modulatory drugs (CELMoDs) have provided profound insights applicable to the entire class of molecular glues. lander-lab.comnih.govbiorxiv.orgbiorxiv.orgnih.gov These studies revealed that CRBN can exist in both an "open" and a "closed" conformation. nih.govbiorxiv.orgbiorxiv.orgnih.gov The binding of a CELMoD compound to the TBD is both necessary and sufficient to trigger an allosteric rearrangement from the open state to the closed state, which is the conformation competent for stable neosubstrate association. nih.govbiorxiv.orgbiorxiv.orgnih.gov This dynamic view of CRBN activation is critical for understanding the efficacy of molecular glues like CC-885 and informs the design of next-generation degraders. nih.govbiorxiv.org
Computational Modeling and Simulation of Ternary Complex Formation
Computational methods are increasingly vital for predicting, rationalizing, and optimizing the formation of molecular glue-induced ternary complexes. These approaches complement experimental data by providing insights into the dynamics, thermodynamics, and structural basis of these interactions.
Molecular dynamics (MD) simulations provide a "computational microscope" to view the movement and interactions of atoms in the ternary complex over time. drugtargetreview.com For the CC-885 system, MD simulations have been employed to confirm the stability of the crystallographically observed complex and to explore its conformational landscape. nih.gov These simulations can reveal the flexibility of key regions, such as the GSPT1 β-hairpin and loops on CRBN, which may not be fully apparent in a static crystal structure. Furthermore, MD simulations have been used to rationalize the structure-activity relationship (SAR) of CC-885 analogues, helping to explain why certain chemical modifications enhance or diminish GSPT1 degradation.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. ub.edu In the context of CC-885, docking protocols have been used to model how the molecule and its analogues fit into the CRBN binding pocket. nih.gov For instance, InducedFit docking has been used to account for the flexibility of the protein upon ligand binding. These models serve as a starting point for more intensive computational studies like MD simulations and can be used to predict how novel chemical entities might mediate the formation of a ternary complex. nih.gov
Specialized computational toolkits, such as GlueMap, have been developed to discover and optimize molecular glues. biorxiv.org These platforms integrate structural modeling, MD simulations, and machine learning to accurately model the structural ensemble of ternary complexes, predict their thermodynamic stabilities, and even evaluate downstream effects like ubiquitination efficiency. biorxiv.org Such multi-criteria approaches are accelerating the rational design of new and more selective molecular glue degraders. biorxiv.org
Predicting Ubiquitination Efficiency from Structural Models
The formation of a stable ternary complex is a prerequisite for target protein degradation, but the efficiency of the subsequent ubiquitination step is the ultimate determinant of a degrader's success. nih.gov Computational modeling has emerged as a critical tool to bridge the gap between static ternary complex structures and the dynamic process of ubiquitin transfer. nih.govpromegaconnections.com These models aim to predict whether the geometry of a ternary complex, such as one formed by a target protein, a CC-885-based degrader, and Cereblon (CRBN), is productive for ubiquitination.
A key computational strategy involves integrating the structure of the degrader-induced ternary complex with models of the full Cullin-RING E3 ligase (CRL) complex, specifically the CRL4ACRBN ligase. nih.govnih.gov This multi-step process begins with generating an ensemble of possible conformations for the ternary complex (Target Protein/Degrader/CRBN). promegaconnections.com Subsequently, these are aligned with various conformational models of the entire CRL4A ligase machinery, which includes CRBN, DDB1, CUL4A, Rbx1, the activating NEDD8 protein, and a ubiquitin-charged E2 conjugating enzyme. nih.govresearchgate.net
The primary metric for predicting ubiquitination efficiency is the proximity of the C-terminus of ubiquitin (attached to the E2 enzyme) to accessible lysine (B10760008) residues on the surface of the target protein. nih.gov By analyzing the ensemble of these complete CRL4A-ternary structures, conformations can be classified as "productive" or "unproductive". nih.govpromegaconnections.com Productive conformations are those where the distance and orientation are favorable for the catalytic transfer of ubiquitin to a target lysine. For instance, in models using the known CC-885-induced ternary complex with GSTP1 (PDB: 5HXB), specific lysine residues on GSTP1 were identified as being within approximately 12-14 Å of the ubiquitin C-terminus, marking them as potential ubiquitination sites. nih.gov
These structure-based computational approaches allow researchers to:
Estimate Degradation Potential: By quantifying the population of productive versus unproductive states, models can generate a score that correlates with the likelihood of successful degradation.
Identify Ubiquitination Sites: The models can pinpoint specific lysine residues on the target protein that are most likely to be ubiquitinated. nih.gov This can be experimentally validated through site-directed mutagenesis. nih.gov
Guide Degrader Design: If a ternary complex model predominantly results in unproductive states, it suggests that the degrader's linker or binding moieties need to be modified to reorient the target protein relative to the E3 ligase machinery.
The table below summarizes key parameters and outputs from these predictive computational workflows.
| Parameter / Output | Description | Relevance to Ubiquitination Efficiency |
| Ternary Complex Ensemble | A collection of low-energy conformational states of the Target-Degrader-CRBN complex. | Captures the dynamic nature and flexibility of the complex, which is crucial for finding a productive orientation. |
| CRL4ACRBN Ligase Models | Structural models of the entire E3 ligase complex, accounting for the inherent flexibility of components like DDB1. nih.gov | Provides the structural context of the ubiquitin-transfer machinery relative to the recruited target protein. |
| Ubiquitin-Lysine Distance | The distance between the C-terminal glycine of ubiquitin (on the E2) and the ε-amino group of surface-accessible lysines on the target. nih.gov | Shorter distances are a primary indicator of a "productive" conformation capable of ubiquitin transfer. |
| Productive State Population | The percentage of conformations in the total ensemble that meet the geometric criteria for efficient ubiquitin transfer. | A higher population of productive states is predicted to correlate with more efficient target degradation. |
This predictive power represents a significant step toward the in silico design of effective degraders, moving beyond simple binding affinity to model the catalytic efficiency of the entire degradation process. nih.gov
Structure-Guided Rational Design Principles for CC-885 Analogs
The compound CC-885, a potent modulator of the CRBN E3 ligase, serves as a validated chemical scaffold for the development of novel molecular glue and heterobifunctional degraders (PROTACs). nih.govrsc.org Its ability to induce the degradation of neosubstrates like GSPT1 provides a foundation for creating analogs with altered or improved properties. nih.govguidetopharmacology.org Structure-guided design, leveraging crystallographic and computational data from ternary complexes involving CC-885 and related immunomodulatory drugs (IMiDs), is central to the rational design of these new analogs. nih.govresearchgate.net The core principle is to systematically modify the CC-885 structure to optimize its function as part of a degrader molecule, such as one incorporating a linker like "-CH2-Peg1-NH-CH3".
Design of Linker Chemistries and Lengths
In a heterobifunctional degrader, the linker connecting the CRBN-binding moiety (e.g., a CC-885 analog) to a target-binding warhead is a critical determinant of efficacy. nih.gov It is not merely a spacer but an active component that dictates the geometry, stability, and physicochemical properties of the ternary complex. nih.govacs.org The design of a linker, such as the conceptual "-CH2-Peg1-NH-CH3" fragment, involves careful consideration of its length, chemical composition, and attachment point to the CC-885 core.
Linker Length: The length of the linker is paramount for enabling the formation of a productive ternary complex. explorationpub.com A linker that is too short may cause steric clashes between the target protein and CRBN, preventing simultaneous binding. explorationpub.com Conversely, an excessively long linker can lead to high conformational entropy, which can decrease the stability of the ternary complex and result in diminished degradation potency. nih.gov The optimal length, which often falls within a narrow range of atoms, is highly dependent on the specific target protein and the desired protein-protein interactions within the complex. researchgate.net
Linker Composition and Chemistry: The chemical nature of the linker influences the degrader's properties, including solubility, cell permeability, and metabolic stability. nih.gov
Alkyl Chains: Simple aliphatic chains are common but can increase lipophilicity and susceptibility to metabolism. nih.gov
Polyethylene (B3416737) Glycol (PEG) Units: The "Peg1" unit in the example linker introduces hydrophilicity, which can improve solubility. PEG linkers are widely used, but longer chains can sometimes negatively impact permeability. explorationpub.com
Rigid Moieties: Incorporating rigid groups like piperazine (B1678402) or cycloalkane rings can reduce the linker's flexibility. This pre-organizes the molecule into a conformation more favorable for ternary complex formation, potentially increasing potency and stabilizing the complex through new interactions. nih.gov
The choice of attachment point on the CC-885 scaffold is also crucial, as it defines the exit vector for the linker. researchgate.net Structural analysis of CRBN-ligand complexes reveals specific positions on the phthalimide (B116566) ring of IMiD-like molecules that can be modified for linker attachment without disrupting the essential interactions within CRBN's binding pocket. researchgate.net
The table below outlines key considerations in linker design for CC-885-based degraders.
| Linker Characteristic | Design Principle | Rationale |
| Length | Optimize the number of atoms to facilitate productive ternary complex geometry. | Balances the need to span the distance between CRBN and the target protein against the entropic penalty of overly long linkers. explorationpub.comnih.gov |
| Composition | Incorporate units (e.g., PEG, amides) to tune physicochemical properties. | Improves solubility, cell permeability, and metabolic stability, which are critical for biological activity. nih.gov |
| Flexibility/Rigidity | Introduce rigid elements (e.g., rings) or flexible chains (e.g., alkyls) to control conformational freedom. | A rigid linker can pre-organize the degrader for binding and enhance complex stability, while flexibility can help accommodate different target surfaces. nih.gov |
| Attachment Point | Select an exit vector on the CC-885 core that directs the linker appropriately without disrupting CRBN binding. | Ensures the CRBN-binding moiety remains fully functional while positioning the linker to productively engage the target protein. researchgate.net |
Optimization of CRBN Binding and Substrate Specificity
The development of CC-885 itself is an example of optimizing CRBN-mediated degradation. As an analog of earlier IMiDs like lenalidomide (B1683929), its chemical modifications alter the surface of the CRBN-ligand complex, leading to the recruitment of a novel substrate, GSPT1. nih.govnih.gov Further optimization of CC-885 analogs focuses on two main goals: enhancing binding affinity to CRBN and modulating the substrate specificity to either improve degradation of a known substrate or to recruit entirely new targets.
Optimizing CRBN Binding: Increasing the binding affinity of the degrader for CRBN can lead to more potent and efficient degradation. researchhub.com This is a key feature that differentiates next-generation Cereblon E3 Ligase Modulators (CELMoDs) from earlier IMiDs. researchhub.commdpi.com Structure-guided design uses high-resolution crystal structures of CRBN in complex with ligands like CC-885 to identify opportunities for new interactions. nih.govnih.gov Modifications can be made to the phenylurea or phthalimide portions of the CC-885 scaffold to form additional hydrogen bonds or hydrophobic interactions with residues in CRBN's binding pocket, such as those in the characteristic "tri-tryptophan" pocket. nih.govacs.org For example, structure-activity relationship (SAR) studies have shown that specific ortho-substitutions on the phenyl ring of CC-885 analogs are critical for potent cellular activity, likely by optimizing interactions with CRBN residues like Glu377 and His353. nih.gov
Modulating Substrate Specificity: The substrate recognized by the CRBN-ligand complex is determined by the composite surface created by both the protein and the small molecule. nih.gov By altering the chemical structure of the CC-885 analog, it is possible to change the shape and chemical nature of this surface, thereby favoring binding to different neosubstrates. nih.gov The structural degron for many CRBN neosubstrates is a β-hairpin loop containing a critical glycine residue. nih.gov Rational design of CC-885 analogs can introduce chemical features that form specific interactions with amino acids on the β-hairpin of a desired target protein, thereby creating a new, selective protein-protein interface. nih.govacs.org
Computational methods, including deep learning and machine learning models, are also being developed to predict E3-substrate interactions based on protein sequences and structural features. nih.govoup.comnih.gov These in silico tools can help screen for potential neosubstrates of novel CC-885 analogs, accelerating the discovery of degraders for new targets.
Preclinical Biological Evaluation and Mechanistic Insights
In Vitro Cellular Efficacy Studies
To confirm that the CC-885 moiety effectively engages its intended intracellular target, the CRBN E3 ubiquitin ligase, cell-based target engagement assays have been utilized. nih.govnih.gov These assays provide a practical and efficient alternative to biochemical methods for evaluating the cellular activity of E3 ligase ligands. nih.gov
One such assay design involves the use of a known proteolysis-targeting chimera (PROTAC) that also utilizes CRBN to degrade a specific target, for example, HDAC6. In this competitive displacement assay, cells are treated with the CRBN-dependent HDAC6 degrader in the presence or absence of CC-885. The engagement of CC-885 with CRBN is quantified by its ability to compete with the HDAC6 degrader, thereby preventing HDAC6 degradation. Studies have shown that CC-885 remarkably reduces the degradation of the PROTAC target, which is consistent with its high affinity for CRBN within the cellular environment. nih.gov This type of assay is readily transferable between different cell types as it does not require genetic engineering. nih.govnih.gov
The primary mechanism of CC-885 is to induce the degradation of specific cellular proteins, known as neosubstrates, that are not normally targeted by the CRL4-CRBN E3 ligase complex. nih.govuthsc.edu Advanced proteomic techniques have been instrumental in identifying these neosubstrates on a global scale.
Using mass spectrometry-based quantitative proteomics in A549 cells, a systematic screening identified 36 proteins that were significantly downregulated following CC-885 administration out of 5,029 proteins quantified. nih.govnih.gov This unbiased approach has led to the discovery of several key neosubstrates for CC-885, whose degradation is dependent on the presence of both the compound and functional CRBN. nih.govnih.gov Degradation is often observed in a dose- and time-dependent manner. nih.govnih.gov
Key identified neosubstrates of CC-885 include:
GSPT1 (G1 to S phase transition 1): Identified as a primary target of CC-885, GSPT1 is a translation termination factor. nih.govuthsc.edu Its degradation is a key driver of the compound's anti-tumor activity in acute myeloid leukemia (AML). nih.gov
BNIP3L (BCL2/adenovirus E1B 19kDa interacting protein 3-like): CC-885 was found to induce the degradation of this master regulator of mitophagy, the process of selective mitochondrial degradation. nih.govnih.gov
PLK1 (Polo-like kinase 1): This protein has also been identified as a neosubstrate of the CUL4-CRBN complex induced by CC-885. nih.gov
The findings from proteomic screens are typically validated by immunoblotting (Western blotting), which allows for the specific and semi-quantitative assessment of the degradation of a particular protein of interest in response to compound treatment.
Table 1: Identified Neosubstrates of CC-885
| Neosubstrate | Cellular Function | Associated Disease Context |
|---|---|---|
| GSPT1 | Translation termination | Acute Myeloid Leukemia (AML) |
| BNIP3L | Mitophagy regulation | Cancer, AML |
The degradation of neosubstrates by CC-885 translates into distinct functional consequences at the cellular level, which are evaluated through a variety of functional assays.
Cell Proliferation and Viability: CC-885 demonstrates potent anti-proliferative activity across a broad range of cancer cell lines, particularly in AML. medchemexpress.comnih.gov Its cytotoxicity against AML cells is significantly more powerful than earlier generation immunomodulatory drugs (IMiDs). medchemexpress.com The anti-proliferative effects are directly linked to the degradation of GSPT1, as AML cells engineered to express a GSPT1 mutant that cannot be degraded are resistant to CC-885. medchemexpress.comnih.gov
Cell Cycle Modulation: The degradation of the translation termination factor GSPT1 has been shown to lead to a G1 cell cycle arrest, thereby halting the proliferation of cancer cells. nih.gov
Modulation of Mitophagy: By inducing the degradation of BNIP3L, CC-885 abrogates mitophagy. nih.govnih.gov This specific mechanism can be harnessed to increase the sensitivity of cancer cells to other therapeutic agents. For instance, CC-885 treatment was shown to enhance the sensitivity of AML cells to mitochondria-targeting drugs like rotenone. nih.govnih.gov
Table 2: Cellular Functions Modulated by CC-885
| Cellular Process | Consequence of CC-885 Treatment | Key Neosubstrate |
|---|---|---|
| Cell Proliferation | Inhibition/Cytotoxicity | GSPT1 |
| Apoptosis | Induction | Multiple/Downstream |
| Cell Cycle | G1 Arrest | GSPT1 |
Understanding the mechanisms by which cancer cells can develop resistance to CC-885 is critical. In vitro studies have elucidated several key mechanisms:
Alterations in the E3 Ligase Complex: Since the activity of CC-885 is strictly dependent on CRBN, the loss of this protein renders cells insensitive to the compound. nih.gov Mutations within CRBN can also confer resistance. For example, a single amino acid substitution (V388I in human CRBN) can disrupt the formation of the CRBN-CC-885-GSPT1 ternary complex, preventing substrate degradation. nih.gov
Mutations in the Neosubstrate: The most common mechanism of acquired resistance involves mutations within the neosubstrate itself. researchgate.net For GSPT1, resistance-conferring mutations are frequently centered around a specific region known as the β-hairpin structural degron. researchgate.net This region is critical for making contact with both CC-885 and CRBN. Mutations, such as deletions or insertions within this degron, can modify its conformation, thereby impeding the formation of the ternary complex required for ubiquitination and subsequent degradation. researchgate.net
To biochemically confirm that CC-885 functions by inducing the ubiquitination of its neosubstrates, in vitro ubiquitination assays are performed. nih.govscispace.com These cell-free assays reconstitute the key components of the ubiquitin cascade to directly assess the modification of a substrate.
The typical reaction mixture includes:
E1 ubiquitin-activating enzyme
A specific E2 ubiquitin-conjugating enzyme
The E3 ubiquitin ligase complex (e.g., purified CRL4-CRBN)
The substrate protein of interest (e.g., BNIP3L, PLK1)
Ubiquitin
ATP as an energy source nih.govscispace.com
The reaction is initiated in the presence and absence of CC-885. Following incubation, the reaction products are analyzed, commonly by immunoblotting with an antibody against ubiquitin. An increase in high-molecular-weight, polyubiquitinated species of the substrate protein in the presence of CC-885 provides direct evidence that the compound promotes the substrate's ubiquitination by the specified E3 ligase. nih.gov
Specific pulldown assays, such as using a Tandem Ubiquitin Binding Entity (TUBE), can be used to enrich for ubiquitinated proteins from cell lysates. A TUBE2 pulldown assay demonstrated that CC-885 induces the ubiquitination of BNIP3L in cells. nih.gov These biochemical studies confirm that CC-885 acts as a molecular glue, creating a novel interface between CRBN and its neosubstrates to trigger their ubiquitination and degradation. nih.govnih.gov
Biochemical Characterization of Ubiquitination
Co-Immunoprecipitation Studies of Ternary Complex Components
Co-immunoprecipitation (Co-IP) studies have been instrumental in elucidating the mechanism of action for cereblon (CRBN) modulators like the core component of CC-885-CH2-Peg1-NH-CH3. These experiments provide direct evidence of the drug-induced formation of a ternary complex, which consists of the E3 ligase CRBN, the molecular glue degrader, and a specific neosubstrate.
Initial mechanistic studies identified G to S Phase Transition Protein 1 (GSPT1) as the primary neosubstrate for the degrader CC-885 through the immunoprecipitation of cereblon in the presence of the compound. nih.gov This foundational discovery highlighted GSPT1 as the key protein targeted for degradation, which drives the compound's potent antiproliferative effects. nih.gov
Further detailed Co-IP experiments have validated this ternary complex formation. In studies using HEK293T cells, wild-type GSPT1 was shown to successfully co-immunoprecipitate with CRBN, but only in the presence of CC-885. nih.gov Conversely, GSPT1 mutants containing mutations in the degron region, which is responsible for binding to the CRBN-drug complex, failed to co-immunoprecipitate with CRBN even when the compound was present. nih.gov This demonstrates the precise structural requirements for the interaction. The structural basis for this interaction is a β-hairpin motif within GSPT1 that is recognized by the CC-885-bound CRBN surface. nih.gov
Other research using cross-linking mass spectrometry has further confirmed this induced interaction. In HEK293T cells engineered to express specific tags on CRBN, the presence of CC-885 led to a significant and efficient enrichment of endogenous GSPT1 in CRBN pulldown assays, confirming the formation of the CRBN-CC-885-GSPT1 complex in a cellular context. researchgate.net
Table 1: Summary of Co-Immunoprecipitation Findings for the CC-885-Induced Ternary Complex
| Experiment Type | Key Finding | Significance | Source |
|---|---|---|---|
| Immunoprecipitation of CRBN | Identified GSPT1 as the neosubstrate recruited by CC-885. | Established the primary target responsible for the compound's cytotoxic activity. | nih.gov |
| Co-Immunoprecipitation | Wild-type GSPT1, but not degron mutants, co-precipitates with CRBN in the presence of CC-885. | Confirmed the specific structural requirements for ternary complex formation. | nih.gov |
| Cross-linking Pulldown Assay | Demonstrated efficient enrichment of endogenous GSPT1 with CRBN upon CC-885 treatment. | Validated the drug-induced protein-protein interaction in live cells. | researchgate.net |
Preclinical In Vivo Studies in Animal Models
Evaluation of Target Engagement and Degradation in Animal Tissues
The in vivo activity of CRBN modulators is highly dependent on the species, as mouse Crbn does not support the degradation of certain human neosubstrates. To overcome this, humanized mouse models have been developed. In studies utilizing B-hCRBN mice, where the murine Crbn gene is replaced with its human counterpart, the administration of CC-885 led to the effective degradation of its target, GSPT1. biocytogen.com
Western blot analysis of tissue lysates from these humanized mice revealed a marked reduction in GSPT1 protein levels in both skeletal muscle and heart tissue following treatment with CC-885. biocytogen.com In stark contrast, no degradation of GSPT1 was observed in wild-type mice that received the same treatment, confirming that the compound's activity is strictly dependent on the human version of the CRBN protein. biocytogen.com This provides clear evidence of successful target engagement and subsequent neosubstrate degradation in multiple animal tissues.
Pharmacodynamic Biomarker Modulation in Preclinical Models
The degradation of GSPT1 serves as a primary pharmacodynamic biomarker for the activity of CC-885 in preclinical models. As demonstrated in B-hCRBN humanized mice, the reduction of GSPT1 protein levels in tissues like the heart and skeletal muscle is a direct measure of the compound's on-target effect. biocytogen.com
Beyond the direct measurement of GSPT1 levels, downstream physiological and pathological changes serve as further pharmacodynamic readouts. In humanized B-hCRBN mice, treatment with CC-885 induced specific, on-target toxicities that were not observed in wild-type mice. biocytogen.combiocytogen.com Histopathological analysis of tissues from the treated B-hCRBN mice revealed significant findings, including lymphocyte necrosis, hepatic congestion with vacuolar degeneration, and intestinal crypt abscesses. biocytogen.com These pathological changes are powerful indicators of the compound's potent biological activity mediated through human CRBN.
Efficacy Studies in Established Disease Models (e.g., AML xenografts, other relevant tumor models)
The potent and selective degradation of GSPT1 by CC-885 is the driver for its significant antiproliferative activity, particularly in cancer cells that are highly dependent on protein translation. nih.govmedchemexpress.com Acute Myeloid Leukemia (AML) cell lines have shown extreme sensitivity to GSPT1 degradation, providing a strong rationale for evaluating the compound in AML xenograft models. nih.gov The compound exhibits robust cytotoxic effects against AML cell lines with low IC50 values. medchemexpress.comtargetmol.com
In addition to hematological malignancies, the therapeutic potential of CC-885 has been explored in solid tumors. One study investigated its efficacy in combination with the PLK1 inhibitor volasertib in a non-small-cell lung cancer (NSCLC) model. nih.gov This research revealed that CC-885 can also induce the degradation of another neosubstrate, PLK1. nih.gov In this in vivo NSCLC model, the combination of CC-885 and volasertib resulted in synergistic anti-tumor activity, highlighting its potential utility in treating solid tumors. nih.gov
Development of Humanized Animal Models for CRBN-Mediated Degradation
The development of humanized animal models has been a critical advancement for the preclinical evaluation of CRBN-targeting molecular glues. Due to differences between the human and murine CRBN proteins, standard mouse models often fail to recapitulate the drug-induced degradation of specific human neosubstrates.
To address this translational gap, Biocytogen engineered the B-hCRBN mouse model, in which the mouse Crbn gene is replaced by the human CRBN gene. biocytogen.com This model expresses the human CRBN protein, enabling the accurate in vivo assessment of CRBN-dependent degraders. biocytogen.com
The utility of this model was clearly demonstrated in studies with CC-885. When administered to B-hCRBN mice, CC-885 induced rapid and lethal on-target toxicity, with all treated animals succumbing approximately 35 hours post-injection. biocytogen.combiocytogen.com This effect was completely absent in wild-type mice, which showed no signs of toxicity. biocytogen.combiocytogen.com This species-specific activity underscores the model's power to predict human-specific, on-target effects and toxicities that would be missed in conventional animal models. biocytogen.com These models are therefore invaluable tools for the in vivo efficacy and safety evaluation of novel CRBN-based molecular glues and PROTACs. biocytogen.com
Table 2: Preclinical Evaluation of CC-885 in Humanized B-hCRBN Mouse Model
| Parameter | Observation in B-hCRBN Mice | Observation in Wild-Type Mice | Significance | Source |
|---|---|---|---|---|
| GSPT1 Degradation | Marked reduction in GSPT1 protein in heart and skeletal muscle. | No change in GSPT1 protein levels. | Confirms human CRBN-dependent on-target activity in vivo. | biocytogen.com |
| Toxicity/Survival | 100% lethality at ~35 hours post-injection. | No toxicity or death observed. | Demonstrates the model's ability to predict human-specific on-target toxicity. | biocytogen.combiocytogen.com |
| Histopathology | Showed lymphocyte necrosis, hepatic congestion, and intestinal crypt abscesses. | No pathological abnormalities observed. | Identifies downstream pharmacodynamic effects of target engagement. | biocytogen.com |
Structure Activity Relationship Sar and Analog Development of Cc 885 Ch2 Peg1 Nh Ch3
Systematic Exploration of the CC-885 Glutarimide (B196013) Moiety
The glutarimide moiety is an essential component of CC-885 and related immunomodulatory drugs (IMiDs), as it is responsible for binding to the CRBN E3 ligase. researchgate.net Systematic exploration of this moiety has revealed key structural features that govern the potency and selectivity of GSPT1 degradation. Modifications to the glutarimide ring can significantly impact the formation of the ternary complex between CRBN, the degrader molecule, and the target protein.
Key findings from the exploration of the glutarimide moiety and its surrounding structures indicate that substitutions on the phthalimide (B116566) ring system, which is connected to the glutarimide, are critical for modulating substrate specificity. For instance, the presence of a hydrogen-bond-donating group at the 5-position of the isoindolinone ring system of CC-885 analogs is a key determinant for GSPT1 degradation. nih.gov This is exemplified by the crystal structures of CC-885 and its analog CC-90009 in complex with CRBN and GSPT1, which show crucial hydrogen bonding interactions with CRBN residue Glu377. nih.gov
The following table summarizes the impact of substitutions on the core scaffold of CC-885 analogs on their degradation activity towards GSPT1 and IKZF1.
| Compound/Analog | Key Structural Feature | GSPT1 Degradation | IKZF1 Degradation | Reference |
| CC-885 | Substituted isoindolinone | Potent | Moderate | acs.org |
| Lenalidomide (B1683929) | Amino-phthalimide | Weak/None | Potent | acs.org |
| Pomalidomide (B1683931) | Amino-phthalimide | Weak/None | Potent | acs.org |
| Analog with 5-OH substitution | Hydroxyl group on isoindolinone | Active | Inactive | nih.gov |
| Analog with 4-OH substitution | Hydroxyl group on isoindolinone | Inactive | Active | nih.gov |
Linker Modification and Its Impact on Degradation Efficiency
The linker component of a heterobifunctional degrader plays a critical role in determining its efficacy by influencing the formation of a productive ternary complex. In the context of CC-885-CH2-Peg1-NH-CH3, the "-CH2-Peg1-NH-CH3" portion serves as a linker designed for conjugation to antibodies in the formation of AnDCs. medchemexpress.comthp.at While specific SAR studies on this particular linker attached to CC-885 are not extensively publicly available, general principles of linker design for protein degraders provide valuable insights.
The length, composition, and attachment point of the linker can significantly affect the degradation efficiency. nih.govresearchgate.netresearchgate.netwindows.net An optimal linker length is crucial to properly orient the E3 ligase and the target protein for efficient ubiquitination. nih.govresearchgate.net Linkers composed of polyethylene (B3416737) glycol (PEG) units, such as the one in this compound, are often utilized to improve solubility and pharmacokinetic properties. arxiv.orgresearchgate.net The flexibility of the linker is another important factor, as it can allow for the necessary conformational adjustments to facilitate the protein-protein interactions within the ternary complex. windows.net
The table below outlines the general impact of linker properties on degrader efficiency.
| Linker Property | Impact on Degradation Efficiency | Rationale | Reference |
| Length | Optimal length is critical; too short or too long can be detrimental. | Affects the ability to bridge the E3 ligase and target protein effectively. | nih.govresearchgate.net |
| Composition (e.g., PEG, alkyl) | Influences solubility, cell permeability, and metabolic stability. | PEG linkers can enhance solubility, while alkyl linkers may increase hydrophobicity. | windows.netarxiv.org |
| Flexibility | A balance of rigidity and flexibility is often required. | Allows for optimal positioning of the proteins in the ternary complex. | windows.net |
| Attachment Point | Can alter the vector of the target-binding and E3-binding moieties. | Influences the geometry of the ternary complex. | researchgate.net |
Rational Design of CC-885 Analogs for Improved Substrate Selectivity
A key goal in the development of CC-885 analogs is to improve selectivity for GSPT1 over other neosubstrates of CRBN, such as the lymphoid transcription factors IKZF1 and IKZF3. acs.orgnih.gov Rational design strategies leverage structural insights from ternary complex crystal structures to guide the chemical synthesis of more selective compounds.
Differentiation of GSPT1 vs. IKZF1/3 Degradation
The structural basis for the differential degradation of GSPT1 versus IKZF1/3 by CC-885 and its analogs lies in the specific molecular interactions within their respective ternary complexes. nih.gov As mentioned, hydrogen-bonding motifs connected to the 5-position of the IMiD scaffold appear to be a critical determinant for GSPT1 degradation activity. nih.gov In contrast, modifications at the 4-position of the phthalimide ring, as seen in pomalidomide and lenalidomide, favor the degradation of IKZF1 and IKZF3. nih.gov
By exploiting these distinct structural requirements, it is possible to design analogs with a strong preference for degrading GSPT1. For example, a focused combinatorial library of thalidomide (B1683933) analogs led to the identification of compounds that selectively degrade GSPT1 with minimal activity against IKZF1/3. nih.gov This selectivity is attributed to specific substitutions that promote interactions favorable for GSPT1 recruitment while disfavoring those required for IKZF1/3 binding.
The following table provides a comparative overview of the structural features influencing substrate selectivity.
| Structural Feature | GSPT1 Degradation | IKZF1/3 Degradation | Rationale | Reference |
| H-bond donor at 5-position of isoindolinone | Enhanced | Diminished | Forms key interactions with CRBN (Glu377) that are favorable for GSPT1 binding. | nih.gov |
| Substitution at 4-position of phthalimide | Diminished | Enhanced | Promotes interactions favorable for IKZF1/3 recruitment. | nih.gov |
| Bulky substituents on the linker/core | Can be tuned | Can be tuned | Steric hindrance can disfavor the binding of one substrate over another. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR modeling and predictive analytics are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. nih.govnih.govtaylorfrancis.com In the context of CC-885 and its analogs, QSAR models have been developed to predict their degradation activity and selectivity. nih.govresearchgate.net These models are built using datasets of compounds with known structures and experimentally determined activities.
By analyzing the physicochemical properties and structural features of a series of CC-885 analogs, QSAR models can identify the key molecular descriptors that correlate with potent GSPT1 degradation and selectivity. nih.gov These descriptors can include electronic properties, hydrophobicity, steric parameters, and topological indices. The resulting models can then be used to virtually screen new, untested compounds and prioritize those with the highest predicted activity for synthesis and experimental evaluation, thereby accelerating the drug discovery process. researchgate.net For SAR that could not be rationalized through the co-crystal complex, a QSAR model was developed to predict the activity of CC-885 analogs. nih.govresearchgate.net
Table of Compounds
Advanced Applications and Emerging Modalities Incorporating Cc 885 Ch2 Peg1 Nh Ch3
Integration into Antibody neoDegrader Conjugates (AnDCs)
Antibody-drug conjugates (ADCs) have revolutionized targeted cancer therapy by using monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. researchgate.netnih.gov A novel extension of this concept is the Antibody neoDegrader Conjugate (AnDC), which replaces the traditional cytotoxic payload with a protein-degrading moiety.
In the AnDC platform, CC-885-CH2-Peg1-NH-CH3 functions as the "warhead" or "payload." An antibody specific to a tumor-surface antigen delivers the degrader molecule selectively to cancer cells. researchgate.net Once the AnDC is internalized by the target cell, the CC-885 moiety is released, where it engages the CRBN E3 ligase. This binding event reprograms the ligase to recognize and polyubiquitinate specific neosubstrate proteins, marking them for destruction by the proteasome. nih.govresearchgate.net
The potent anti-tumor activity of CC-885 is linked to its ability to induce the degradation of key cellular proteins. researchgate.net By incorporating it into an AnDC, this powerful degradation machinery can be precisely targeted, enhancing the therapeutic window and minimizing off-target effects associated with systemic administration of the degrader alone. axispharm.com
Identified Neosubstrates of the CC-885 Moiety:
| Neosubstrate | Biological Function | Associated Cancer Type(s) | Reference(s) |
|---|---|---|---|
| GSPT1 | Translation termination factor | Acute Myeloid Leukemia, Solid Tumors | researchgate.netmedchemexpress.com |
| PLK1 | Mitotic kinase, cell cycle progression | Non-Small-Cell Lung Cancer | nih.govresearchgate.netselleckchem.com |
| BNIP3L | Mitophagy regulation | Acute Myeloid Leukemia | researchgate.netnih.govnih.gov |
The linker component of an AnDC is critical for its success, dictating both its stability in circulation and the efficient release of the degrader payload within the target cell. researchgate.netaxispharm.comnih.gov
Stability: The bond connecting the this compound moiety to the antibody must be sufficiently stable to prevent premature release of the degrader in the bloodstream. axispharm.comgulfcoastconsortia.org Premature cleavage would lead to systemic toxicity and reduce the concentration of the payload reaching the tumor. gulfcoastconsortia.org
Release Mechanisms: Linkers are broadly categorized as cleavable or non-cleavable. nih.govaxispharm.com
Cleavable Linkers: These are designed to be broken by specific conditions present within the target cancer cell, such as the low pH of lysosomes or the presence of specific enzymes like cathepsins. nih.govaxispharm.com This ensures that the CC-885 degrader is liberated in its active form primarily after internalization. The inclusion of hydrophilic groups like PEG in the linker can improve pharmacokinetics and reduce aggregation. axispharm.comresearchgate.net
Non-Cleavable Linkers: With this strategy, the degrader is released only after the entire antibody is degraded within the lysosome. nih.gov This approach can offer greater plasma stability but requires that the degrader-linker-amino acid remnant retains its ability to bind CRBN effectively.
The design of the linker must balance the need for plasma stability with the requirement for efficient payload release at the target site to maximize therapeutic efficacy. nih.govbohrium.com
Use in Bifunctional PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation. nih.govnih.gov
A PROTAC molecule consists of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ligase, and a linker that connects the two. nih.gov The this compound derivative is an ideal E3 ligase-recruiting moiety for PROTAC design. Its core CC-885 structure binds potently to CRBN, while the terminal amine on the PEG chain provides a convenient chemical handle for attaching a ligand for a protein of interest (POI). nih.gov
The versatility of the PROTAC platform allows for the strategic pairing of the CC-885 CRBN ligand with a vast array of ligands for different target proteins. This enables the development of degraders for targets that have been traditionally difficult to inhibit with conventional small molecules, thereby expanding the "druggable" proteome. The linker's length and composition are critical for establishing a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. nih.govbiorxiv.org
Application as a Chemical Probe for Investigating CRBN Biology
CC-885 and its derivatives serve as powerful chemical probes to explore the fundamental biology of the CRBN E3 ligase. researchgate.netselleckchem.com By treating cells with CC-885, researchers can identify novel neosubstrates through proteomic analyses. nih.gov This process has led to the discovery that CC-885 induces the degradation of proteins such as GSPT1, PLK1, and BNIP3L. nih.govresearchgate.netresearchgate.net
These studies provide critical insights into:
CRBN Substrate Scope: Defining which proteins can be targeted for degradation by modulating CRBN. researchgate.netnih.gov
Mechanism of Action: Elucidating the structural requirements for neosubstrate recognition and degradation. researchgate.net
Cellular Pathways: Understanding the downstream consequences of degrading specific proteins, such as the inhibition of mitophagy by degrading BNIP3L or the disruption of translation by degrading GSPT1. researchgate.netnih.govbiorxiv.org
Development of New Targeted Therapeutic Strategies (excluding clinical applications)
The unique mechanism of CC-885—hijacking the CRBN E3 ligase to degrade disease-driving proteins—opens new avenues for therapeutic strategies beyond traditional inhibition. nih.govpatsnap.com Research has focused on leveraging this degradation capability to overcome drug resistance and create novel synergistic combinations.
For instance, studies have shown that CC-885-induced degradation of the mitotic kinase PLK1 can enhance the sensitivity of non-small-cell lung cancer (NSCLC) cells to PLK1 inhibitors like volasertib. nih.govresearchgate.net This combination targets the same oncoprotein through two different mechanisms—degradation and inhibition—providing a rational approach to achieving a synergistic anti-cancer effect. nih.gov By identifying and validating new neosubstrates of CC-885, researchers continue to uncover novel therapeutic hypotheses and strategies for various malignancies. researchgate.netpatsnap.com
Challenges and Future Research Directions
Elucidating Mechanisms of Resistance in Preclinical Models
A primary challenge in the clinical application of targeted protein degraders is the emergence of resistance. Preclinical research has begun to uncover the molecular underpinnings of resistance to CC-885 and related compounds. A predominant mechanism involves mutations or downregulation of the components of the CRL4^CRBN^ E3 ligase complex ashpublications.orgresearchgate.net. Since the activity of CC-885 is entirely dependent on Cereblon (CRBN), its loss renders the drug ineffective nih.gov.
Furthermore, resistance can arise from specific mutations within the target protein, or neo-substrate. In the case of CC-885, which targets the translation termination factor GSPT1 for degradation, mutations in GSPT1 can disrupt the formation of the ternary complex (CRBN-degrader-GSPT1) researchgate.netnih.gov. Specifically, mutations in the β-hairpin structural degron of GSPT1 have been shown to impede the binding interface, thereby preventing ubiquitination and subsequent degradation researchgate.net. Preclinical models, including CRISPR-based screens and the development of resistant cell lines, are crucial for systematically identifying these resistance mutations and understanding their functional consequences researchgate.netnih.gov.
| Resistance Mechanism | Description | Preclinical Model Example | Key Findings |
|---|---|---|---|
| E3 Ligase Component Loss | Downregulation or loss-of-function mutations in CRBN or other essential components of the CRL4 E3 ligase complex. | CRISPR/Cas9 knockout of CRBN in acute myeloid leukemia (AML) cell lines nih.gov. | CRBN-knockout cells are insensitive to CC-885, confirming CRBN-dependent activity nih.gov. CRBN can be a limiting factor for efficacy ashpublications.org. |
| Target Protein Mutation | Genetic alterations in the neo-substrate (e.g., GSPT1) that prevent recognition by the degrader-E3 ligase complex. | CRISPR-suppressor scanning to identify resistance mutations in GSPT1 researchgate.net. | Mutations in the β-hairpin degron of GSPT1 disrupt ternary complex formation and confer resistance to CC-885 researchgate.net. |
| Impaired Ternary Complex Formation | Mutations in either CRBN or the target protein that specifically disrupt the protein-protein interactions within the ternary complex. | Deep mutational scanning (DMS) of CRBN to identify functional hotspots nih.gov. | Identifies key residues in the CRBN binding pocket essential for degrader efficacy, where mutations can lead to resistance nih.gov. |
Future research must focus on developing combination therapies that can overcome these resistance mechanisms. For example, combining a degrader with an agent that targets a parallel survival pathway could prevent the outgrowth of resistant clones. Additionally, developing degraders that utilize different E3 ligases could provide therapeutic options once resistance to a CRBN-based agent emerges.
Expanding the Scope of E3 Ligases and Neo-Substrates for Degradation
The vast majority of targeted protein degraders in development, including those based on the CC-885 scaffold, hijack a very small fraction of the more than 600 known human E3 ligases, primarily CRBN and VHL nih.govresearchgate.netresearchgate.net. This reliance on a few E3 ligases limits the potential applications of the technology and can be a source of resistance nih.gov. A significant future challenge is to expand the arsenal of available E3 ligases. nih.govresearchgate.net Recruiting E3 ligases with tissue-specific expression could lead to more selective therapies with fewer side effects researchgate.net.
Another critical research direction is the expansion of the neo-substrates that can be targeted for degradation. Molecular glues like CC-885 alter the substrate specificity of CRBN, inducing the degradation of proteins not normally targeted by it nih.govbiorxiv.org. The discovery of CC-885's ability to degrade GSPT1 was a landmark finding nih.gov. The future lies in the rational design of new CRBN modulators that can selectively degrade other high-value targets previously considered "undruggable." nih.govchemrxiv.org This requires a deep understanding of the structural rules governing neo-substrate recruitment, moving beyond serendipitous discovery to structure-guided design digitellinc.compluto.im.
Rational Design of Linker Chemistries for Optimized Ternary Complex Formation
For PROTACs like CC-885-CH2-Peg1-NH-CH3, the linker connecting the CRBN-binding moiety to the target-binding warhead is a critical determinant of efficacy. nih.gov The linker is not merely a passive spacer; its length, composition, flexibility, and attachment points profoundly influence the stability and conformation of the ternary complex. nih.govexplorationpub.com An improperly designed linker can lead to steric clashes that prevent simultaneous binding or an unproductive geometry that does not support efficient ubiquitination explorationpub.com.
Historically, linker design has been a "trial and error" process, requiring extensive empirical screening nih.gov. The future of the field depends on the development of rational design principles for linkers. Research is now focused on understanding how different linker chemistries (e.g., PEG, alkyl chains) affect not only ternary complex formation but also the physicochemical properties of the PROTAC, such as solubility and cell permeability nih.gov. The goal is to create a toolkit of linker technologies that can be systematically applied to optimize degraders for any given protein target. computabio.com
| Linker Parameter | Impact on PROTAC Function | Design Consideration |
|---|---|---|
| Length | Affects the ability of the two ligands to bind their respective proteins without steric hindrance and influences the stability of the ternary complex. explorationpub.com | Must be optimized for each target-ligase pair; too short or too long can be detrimental explorationpub.com. |
| Composition | Influences solubility, cell permeability, and metabolic stability. Can be alkyl, PEG-based, or contain other functional groups. nih.gov | Hydrophilic linkers (e.g., PEG) can improve solubility but may increase molecular weight and reduce permeability explorationpub.com. |
| Flexibility/Rigidity | A more rigid linker can reduce the entropic penalty of forming the ternary complex, potentially increasing potency. nih.gov | Balancing rigidity to pre-organize the molecule for binding without preventing the necessary conformational adjustments is key. |
| Attachment Point | The position where the linker is connected to the warhead and E3 ligase ligand determines the exit vector and the ultimate orientation of the proteins in the ternary complex. nih.gov | Requires careful selection based on structural information to ensure a productive orientation for ubiquitination. |
Advanced Computational Approaches for Degrader Design and Prediction
The complexity of the ternary complex makes the rational design of degraders a formidable challenge nih.govaragen.com. Advanced computational approaches are becoming indispensable for accelerating this process. schrodinger.com These tools are moving the field away from purely empirical methods toward a more predictive science. acs.org
Molecular dynamics (MD) simulations and protein-protein docking algorithms are used to model the structure and dynamics of the ternary complex, providing insights that can guide linker design and the optimization of protein-protein interactions aragen.comacs.orgacs.org. Machine learning (ML) models are also being developed to predict various properties of degraders. These models can be trained on large datasets to predict cell permeability, degradation activity (pDC50, Dmax), and other key parameters, helping to prioritize which molecules to synthesize and test nih.govarxiv.orgacs.orgnih.gov. The goal is to create integrated computational workflows that can accurately predict the degradation potential of a novel PROTAC or molecular glue before it is synthesized, saving significant time and resources schrodinger.comresearchgate.net.
Exploring Novel Disease Areas Beyond Oncology for CC-885-Based Degraders (preclinical focus)
While the initial development of CC-885 and other CRBN modulators has been heavily focused on oncology, the underlying mechanism of targeted protein degradation has broad therapeutic potential nih.govnih.gov. A key future direction is the preclinical exploration of degraders based on the CC-885 scaffold for diseases outside of cancer.
The ability to target proteins for degradation opens up possibilities in therapeutic areas where traditional inhibitors have failed. For instance, in neurodegenerative diseases, degraders could be designed to eliminate toxic protein aggregates. In immunology and inflammation, they could target key signaling proteins or transcription factors that drive pathological immune responses researchgate.net. The challenge lies in identifying the right protein targets in these diseases and developing degraders with the appropriate selectivity and pharmacokinetic properties to be effective. Preclinical studies in relevant animal models will be essential to validate these new therapeutic hypotheses.
Strategies for Enhancing Selectivity and Minimizing Off-Target Degradation
A major challenge for all targeted therapies is ensuring they act only on the intended target. For degraders, selectivity is a complex issue. Off-target effects can arise from the warhead binding to unintended proteins or from the CRBN-binding moiety inducing the degradation of other neo-substrates biorxiv.org. For example, immunomodulatory drugs (IMiDs) like pomalidomide (B1683931), which are related to CC-885, are known to degrade zinc-finger transcription factors, an effect that may be undesirable for a PROTAC targeting a different protein biorxiv.org.
Future research is focused on several strategies to enhance selectivity. One approach is to engineer the CRBN-binding ligand to reduce its intrinsic ability to degrade off-target neo-substrates, for example, by modifying the phthalimide (B116566) ring biorxiv.org. Another strategy is to design degraders where selectivity is driven by high cooperativity within the ternary complex, meaning the complex is only stable in the presence of the intended target protein nih.gov. Furthermore, novel delivery systems or prodrug strategies that restrict the degrader's activity to specific tissues or cell types could significantly minimize systemic off-target effects nih.gov.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing CC-885-CH2-Peg1-NH-CH3, and how do they ensure reproducibility?
- Methodological Answer : Synthesis typically involves coupling CC-885 (a cereblon-binding ligand) to a polyethylene glycol (PEG) linker and a methylamine-terminated spacer. Key steps include:
- Chemical Characterization : Use NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity (>95%) .
- Purity Validation : HPLC with UV detection (λ = 254 nm) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
- Documentation : Include detailed synthetic procedures in supplementary materials to comply with reproducibility guidelines .
Q. How does the PEG linker in this compound influence its solubility and stability in aqueous buffers?
- Methodological Answer : The PEG1 linker enhances water solubility and reduces aggregation. Stability can be assessed via:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, followed by LC-MS analysis to detect hydrolysis byproducts .
- Thermal Stability : Monitor decomposition via differential scanning calorimetry (DSC) and compare activation energy (Ea) values .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing the conjugation efficiency of this compound to antibody fragments in AnDCs (Antibody neoDegrader Conjugates)?
- Methodological Answer :
- Stoichiometric Control : Use molar ratios (e.g., 1:1 to 1:5, linker:antibody) and track conjugation efficiency via SDS-PAGE or size-exclusion chromatography (SEC) .
- Functional Validation : Assess target protein degradation (e.g., via Western blot for cereblon substrate depletion) and correlate with linker-antibody ratios .
- Statistical Models : Apply response surface methodology (RSM) to identify optimal reaction conditions (temperature, pH, incubation time) .
Q. How can researchers resolve contradictions in degradation efficacy data between in vitro and in vivo models when using this compound-based AnDCs?
- Methodological Answer :
- Pharmacokinetic Analysis : Compare plasma half-life (t½) and tissue distribution profiles (e.g., via radiolabeled tracer studies) to identify bioavailability discrepancies .
- Microenvironmental Factors : Replicate in vivo conditions (e.g., hypoxia, protease activity) in 3D cell cultures to test compound stability under physiologically relevant stress .
- Data Normalization : Use fold-change metrics relative to baseline degradation activity to account for model-specific variability .
Q. What orthogonal assays are critical for validating the mechanism of action (MoA) of this compound in inducing targeted protein degradation?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of cereblon upon compound binding .
- CRISPR Knockout Controls : Use cereblon-deficient cell lines to verify on-target effects .
- Proteomic Profiling : Perform mass spectrometry-based ubiquitome analysis to identify polyubiquitination patterns on target proteins .
Data Reporting and Compliance
Q. How should researchers structure supplementary materials for studies involving this compound to meet journal guidelines?
- Methodological Answer :
- File Organization : Label datasets as "Supplementary Table S1: Synthetic Yield Optimization" or "Supplementary Figure S1: DSC Thermograms" with brief descriptions (<15 words) .
- Ethical Compliance : Include animal welfare statements (e.g., NIH guidelines for preclinical studies) and IRB approval codes for human-derived samples .
Critical Analysis and Innovation
Q. What computational tools can predict off-target effects of this compound in complex biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions between the compound and non-cereblon E3 ligases .
- Machine Learning : Train models on published degrader datasets to forecast liability hotspots (e.g., reactive metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
